Nutlin-1

Description

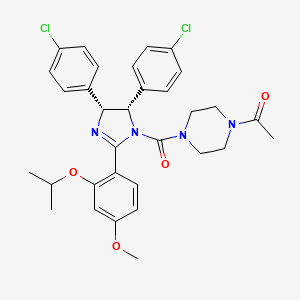

Structure

3D Structure

Properties

Molecular Formula |

C32H34Cl2N4O4 |

|---|---|

Molecular Weight |

609.5 g/mol |

IUPAC Name |

1-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C32H34Cl2N4O4/c1-20(2)42-28-19-26(41-4)13-14-27(28)31-35-29(22-5-9-24(33)10-6-22)30(23-7-11-25(34)12-8-23)38(31)32(40)37-17-15-36(16-18-37)21(3)39/h5-14,19-20,29-30H,15-18H2,1-4H3/t29-,30+/m1/s1 |

InChI Key |

IYDMGGPKSVWQRT-IHLOFXLRSA-N |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Nutlin-1; Nutlin 1; Nutlin1; |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Nutlin 1 Action

Mechanism of MDM2 Binding and p53 Release

The primary mechanism of Nutlin-1 involves its direct binding to the MDM2 protein, which physically obstructs the binding of p53. This action effectively liberates p53 from MDM2-mediated degradation.

The efficacy of this compound as an inhibitor is rooted in its structural ability to interact with high affinity and specificity with the MDM2 protein.

This compound binds to a deep hydrophobic pocket located within the N-terminal domain of the MDM2 protein. This pocket is the same site that naturally binds the transactivation domain of p53. The interaction is characterized by the insertion of functional groups from the this compound molecule into specific subpockets where key p53 amino acid residues would normally dock. The N-terminal domain of MDM2 exhibits a degree of flexibility, and the binding of inhibitors like Nutlin can induce conformational changes, ordering this region.

The inhibitory action of this compound is derived from its remarkable ability to function as a structural mimic of the p53 protein. Specifically, the side groups of the cis-imidazoline scaffold of Nutlin compounds fit precisely into the MDM2 groove that binds p53. The molecule simulates the three critical hydrophobic amino acid residues of the p53 peptide—Phenylalanine-19 (Phe19), Tryptophan-23 (Trp23), and Leucine-26 (Leu26)—which are essential for its high-affinity interaction with MDM2. Crystal structure analysis of a related compound, Nutlin-2, complexed with MDM2 revealed that its two bromo-substituted phenyl rings occupy the Trp23 and Leu26 pockets, while an ethyl substituent is lodged in the Phe19 pocket. By occupying these same pockets, this compound effectively blocks the binding surface required for the MDM2-p53 interaction.

This compound functions as a competitive inhibitor, directly vying with p53 for binding to the N-terminal domain of MDM2. By occupying the hydrophobic pocket on MDM2, this compound physically displaces p53 from its complex with MDM2. This disruption prevents MDM2 from targeting p53 for ubiquitination and subsequent degradation by the proteasome. The successful development of this compound demonstrated that inhibiting the MDM2-p53 interaction with a small molecule is a viable strategy to reactivate p53 function.

While MDM2 is the primary negative regulator of p53, a close homolog, MDMX (also known as MDM4), also binds to and inhibits p53's transcriptional activity. However, the binding characteristics of this compound to these two proteins are markedly different.

This compound exhibits a significantly higher binding affinity for MDM2 compared to MDMX. In vitro assays and NMR data have confirmed that this compound effectively antagonizes the MDM2-p53 interaction but does not appreciably disrupt the MDMX-p53 interaction. This specificity is attributed to structural differences in the p53-binding pockets of the two proteins. The binding pocket of MDMX is smaller and shallower than that of MDM2, making it unable to stably accommodate the rigid structure of Nutlin. Consequently, cancer cells with elevated levels of MDMX can be resistant to Nutlin-induced effects, as MDMX can still bind and inhibit the p53 that has been released from MDM2.

| Target Protein | Binding Affinity | Mechanism of Differential Binding |

|---|---|---|

| MDM2 | High (IC50 ≈ 90 nM for Nutlin-3a) | The deep, flexible hydrophobic pocket of MDM2 accommodates the Nutlin structure. |

| MDMX | Low / Negligible | A smaller, shallower, and less flexible binding pocket in MDMX prevents stable interaction with the rigid Nutlin molecule. |

Structural Basis of this compound Interaction with the MDM2 Protein

Consequences of MDM2 Inhibition on the p53 Pathway

The inhibition of the MDM2-p53 interaction by this compound initiates a cascade of events that collectively constitute the activation of the p53 pathway. By preventing p53 degradation, this compound treatment leads to a rapid stabilization and accumulation of the p53 protein in cells expressing wild-type p53.

This accumulated p53 is transcriptionally active and induces the expression of its downstream target genes. A key target is the gene encoding the p21 protein, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, primarily in the G1 and G2 phases. The activation of the p53 pathway can also lead to the induction of apoptosis (programmed cell death) through the transcription of pro-apoptotic genes. The cellular outcome, whether cell cycle arrest or apoptosis, depends on various factors including the cell type and the genetic context of the tumor. In some cellular contexts, this compound can also disrupt the interaction between MDM2 and other proteins like p73 and E2F1, potentially contributing to its effects in both p53 wild-type and p53-deficient cells.

| Molecular Event | Cellular Outcome | Key Mediators |

|---|---|---|

| Disruption of MDM2-p53 Interaction | Stabilization and accumulation of p53 protein | This compound |

| p53-mediated transcriptional activation | Cell Cycle Arrest (G1 and G2 phases) | p21 |

| p53-mediated transcriptional activation | Apoptosis | Pro-apoptotic target genes (e.g., PUMA, Noxa) |

| Disruption of MDM2 interaction with other proteins | p53-independent apoptosis | p73, E2F1 |

Stabilization and Accumulation of Endogenous Wild-Type p53 Protein

The primary molecular action of this compound is its direct binding to the p53-binding pocket of the MDM2 protein. nih.govnih.gov This competitive inhibition prevents MDM2, an E3 ubiquitin ligase, from binding to p53 and targeting it for proteasomal degradation. nih.govnih.gov The disruption of the MDM2-p53 interaction leads to the stabilization and accumulation of functional wild-type p53 protein within the cell. nih.govaacrjournals.orgresearchgate.net This accumulation is a critical initiating event for the subsequent downstream effects of this compound.

Studies have demonstrated a dose-dependent increase in p53 protein levels in cancer cells with wild-type p53 following treatment with this compound. researchgate.net For instance, in HCT116 cells, incubation with this compound leads to a significant increase in p53 levels. researchgate.net This stabilization is not due to an increase in p53 gene transcription, but rather a decrease in its degradation. researchgate.net The stabilized p53 is then free to translocate to the nucleus and function as a transcription factor. nih.govnih.gov

Transcriptional Activation of p53 Downstream Target Genes

Once stabilized and activated, p53 orchestrates a transcriptional response by binding to specific DNA sequences in the promoter regions of its target genes. This leads to the upregulation of a host of genes involved in critical cellular processes, including cell cycle regulation, apoptosis, DNA damage response, and a negative feedback loop.

A key mediator of p53-dependent cell cycle arrest is the cyclin-dependent kinase inhibitor 1A, also known as p21 or CDKN1A. pnas.orgnih.gov Upon activation by this compound, p53 directly binds to the promoter of the CDKN1A gene, leading to its transcriptional upregulation. researchgate.netresearchgate.net The resulting increase in p21 protein levels inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. nih.gov This inhibition leads to a halt in the cell cycle, typically at the G1 and G2 phases. nih.govresearchgate.net

| Cell Line | This compound Concentration | Fold Induction of p21 mRNA | Reference |

| HCT116 | 10 µM | >10 | researchgate.net |

| RKO | 10 µM | ~8 | researchgate.net |

| H460a | 10 µM | ~6 | researchgate.net |

Table 1: this compound Induced p21/CDKN1A Gene Expression. This table illustrates the fold induction of p21 mRNA in various cancer cell lines after 8 hours of treatment with this compound.

In addition to inducing cell cycle arrest, this compound-activated p53 can trigger apoptosis by transcriptionally upregulating a suite of pro-apoptotic genes. nih.govnih.gov Among the most critical of these are PUMA (p53 Upregulated Modulator of Apoptosis, also known as BBC3) and BAX. nih.govnih.govresearchgate.net PUMA is a potent initiator of apoptosis that functions by binding to and inhibiting anti-apoptotic Bcl-2 family proteins, thereby allowing the pro-apoptotic proteins BAX and BAK to become active. nih.govwikipedia.org

Activated BAX can then permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death. researchgate.net Other p53 target genes involved in apoptosis that are induced by this compound include TNFRSF10B (also known as TRAIL-R2 or DR5) and TP53INP1. nih.gov

| Gene | Cell Line | Treatment | Fold Induction | Reference |

| PUMA | MM1.S | 5 µM this compound | Significant Upregulation | nih.gov |

| BAX | MM1.S | 5 µM this compound | Significant Upregulation | nih.gov |

| TNFRSF10B | MM cells | Nutlin | Upregulation | nih.gov |

Table 2: Upregulation of Pro-Apoptotic Genes by this compound. This table shows the effect of this compound on the expression of key pro-apoptotic genes in multiple myeloma (MM) cells.

This compound can also induce the expression of genes involved in the DNA damage response, even though it is a non-genotoxic agent. nih.govnih.gov One such gene is GADD45A (Growth Arrest and DNA-Damage-inducible, alpha). nih.govnih.gov The GADD45A protein is a crucial player in maintaining genomic stability and is involved in DNA repair processes. nih.gov The induction of GADD45A by this compound-activated p53 suggests a role for this pathway in preparing the cell to respond to potential DNA damage or cellular stress. nih.govnih.gov

An important aspect of the p53 pathway is a negative feedback loop involving its own inhibitor, MDM2. nih.govyoutube.com The MDM2 gene is itself a transcriptional target of p53. researchgate.nettandfonline.com Therefore, when this compound treatment leads to the stabilization and activation of p53, one of the genes that is subsequently upregulated is MDM2. researchgate.nettandfonline.com This increase in MDM2 protein levels serves to eventually limit the p53 response, creating a tightly regulated feedback mechanism. youtube.com

Induction of p53-Dependent Cellular Fates

The culmination of the molecular events initiated by this compound is the determination of the cell's fate. The activation of the p53 pathway can lead to several distinct cellular outcomes, primarily cell cycle arrest and apoptosis. nih.govnih.gov The choice between these fates is dependent on various factors, including the cell type, the cellular context, and the level of p53 activation. nih.govmdpi.com

In many cancer cell lines, this compound treatment results in a robust cell cycle arrest, preventing the proliferation of tumor cells. nih.govresearchgate.net In other cell types, particularly those with a high apoptotic potential, this compound can effectively induce programmed cell death. nih.govpnas.org For example, in SJSA-1 osteosarcoma cells, which have amplified MDM2, this compound is a potent inducer of apoptosis. pnas.org Senescence, a state of irreversible cell cycle arrest, has also been reported as a cellular outcome of this compound treatment in certain contexts. nih.gov

| Cellular Outcome | Cell Line | This compound Concentration | Observation | Reference |

| Cell Cycle Arrest (G1/G2) | HCT116 | 4 µM | Significant increase in G1 and G2 populations | researchgate.net |

| Apoptosis | SJSA-1 | 10 µM | High percentage of apoptotic cells | pnas.org |

| Senescence | Murine Fibroblasts | Not specified | Induction of cellular senescence | nih.gov |

Table 3: Cellular Fates Induced by this compound. This table summarizes the different p53-dependent cellular outcomes observed in various cell lines upon treatment with this compound.

Cell Cycle Arrest in G1 and G2/M Phases

A primary cellular response to the activation of p53 by this compound is the induction of cell cycle arrest, predominantly at the G1 and G2/M checkpoints. mskcc.org This process is crucial for preventing the proliferation of cells with potential DNA damage. The activation of p53 leads to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21. researchgate.netnih.gov The p21 protein, in turn, inhibits the activity of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression, thereby halting the cell cycle at the G1/S and G2/M transitions. nih.gov

Studies across various cancer cell lines with wild-type p53 have consistently demonstrated the ability of this compound to induce a robust cell cycle arrest. For instance, treatment of glioblastoma cells with this compound led to a significant increase in the G1 and G2/M populations and a depletion of the S-phase population. mskcc.org Similarly, in Hodgkin lymphoma cell lines, this compound induced both G1/S and G2/M phase cell cycle arrest, which was associated with an increase in p21 levels.

| Cell Line Type | Predominant Phase of Arrest | Key Mediators | Reference |

| Glioblastoma (wild-type p53) | G1 and G2/M | p53, p21 | mskcc.org |

| Hodgkin Lymphoma (wild-type p53) | G1/S and G2/M | p53, p21 | |

| Colon Carcinoma (wild-type p53) | G1 and G2 | p53, p21 | researchgate.net |

| Osteosarcoma (wild-type p53) | G1 and G2 | p53, p21 | acs.org |

Apoptotic Cell Death Induction

In addition to cell cycle arrest, this compound can trigger programmed cell death, or apoptosis, in a p53-dependent manner. This apoptotic response is a critical mechanism for eliminating cancerous cells. The induction of apoptosis by this compound-activated p53 is multifaceted, involving both transcription-dependent and transcription-independent pathways. nih.govnih.govtandfonline.com

In the transcription-dependent pathway, activated p53 translocates to the nucleus and upregulates the expression of pro-apoptotic genes. nih.govtandfonline.com Key among these are PUMA (p53 upregulated modulator of apoptosis) and Bax (Bcl-2-associated X protein). nih.gov These proteins play a crucial role in the intrinsic apoptotic pathway by promoting mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c.

The transcription-independent pathway involves the direct translocation of p53 to the mitochondria. tandfonline.comresearchgate.net In the mitochondria, p53 can interact with members of the Bcl-2 family of proteins, leading to the activation of pro-apoptotic members like Bax and Bak and the inhibition of anti-apoptotic members like Bcl-2. nih.gov This direct mitochondrial action of p53 can rapidly initiate apoptosis. researchgate.net

| Apoptotic Pathway | Key Molecular Events | Involved Proteins | Reference |

| Transcription-Dependent | Upregulation of pro-apoptotic genes | p53, PUMA, Bax | nih.gov |

| Transcription-Independent | Direct mitochondrial translocation and interaction with Bcl-2 family proteins | p53, Bcl-2, Bax, Bak | nih.govtandfonline.comresearchgate.net |

Cellular Senescence

Cellular senescence, a state of irreversible cell cycle arrest, is another important outcome of p53 activation by this compound. nih.gov This process serves as a potent tumor-suppressive mechanism by preventing the proliferation of damaged or oncogenically stressed cells. This compound-induced senescence is strictly dependent on functional p53.

The induction of senescence by this compound involves the sustained activation of the p53-p21 axis, leading to a permanent cell cycle block. nih.gov Furthermore, the mTOR (mammalian target of rapamycin) pathway has been identified as a critical determinant in the choice between quiescence (reversible arrest) and senescence (irreversible arrest) following p53 activation. In some cell types, this compound-induced senescence is associated with the failure to inhibit the mTOR pathway.

| Cell Type | Key Features of Senescence | Role of mTOR Pathway | Reference |

| Glioblastoma | Morphological features of senescence, persistent p21 induction | Senescence may be dependent on mTOR pathway activity | mskcc.org |

| Fibroblasts | Irreversible cell cycle arrest | mTOR activity can determine the choice between senescence and quiescence |

Investigation of p53-Independent Activities and Putative Off-Target Effects of this compound

While the primary mechanism of this compound is centered on the activation of p53, a growing body of evidence suggests that it can also exert biological effects through p53-independent pathways and off-target interactions.

Exploration of Direct Molecular Interactions Beyond MDM2

This compound was designed to fit into the p53-binding pocket of MDM2. However, its interaction is not exclusively limited to this protein. MDMX (also known as MDM4), a close homolog of MDM2, also plays a role in negatively regulating p53. Computational studies have shown that this compound has a lower affinity for MDMX compared to MDM2 due to differences in the binding pocket structure. nih.gov This differential binding affinity has implications for the cellular response to this compound, as high levels of MDMX can confer resistance to its p53-activating effects.

Modulation of Cellular Processes Independent of Canonical p53 Pathway

This compound has been shown to modulate cellular processes in cells lacking functional p53, indicating the existence of p53-independent mechanisms of action. One notable example is the induction of apoptosis in p53-mutant cancer cells when combined with chemotherapy. researchgate.net This effect is mediated through the activation of the transcription factor E2F1. researchgate.net this compound can disrupt the interaction between MDM2 and E2F1, leading to the stabilization and activation of E2F1, which in turn can induce the expression of pro-apoptotic genes like p73 and Noxa. researchgate.netresearchgate.net

Another p53-independent effect of this compound is the inhibition of the epithelial-to-mesenchymal transition (EMT). In p53-null cells, this compound has been shown to interfere with the TGF-β1-Smad-Snail/Slug signaling axis, a key pathway in EMT. Additionally, this compound can induce the expression of Heme Oxygenase-1 (HO-1) in a manner that is dependent on the presence of p53 protein but independent of its transcriptional activity, involving the JNK signaling pathway.

Preclinical Efficacy Studies of Nutlin 1 in Diverse Biological Systems

Anti-Proliferative and Pro-Apoptotic Activity in Wild-Type p53 Cancer Models

The primary mechanism by which Nutlin-1 exerts its anti-tumor effects in wild-type p53 cancer models is through the restoration of p53 function, leading to inhibited proliferation and induced apoptosis. tandfonline.comresearchgate.netnih.govpnas.org Studies have demonstrated that this compound selectively activates the p53 pathway in cancer cells with wild-type p53, in contrast to cells with mutant or deleted p53. researchgate.net This selective activation is crucial for its potential therapeutic window.

Lung Carcinoma Cell Lines

Preclinical investigations into the effects of this compound on lung carcinoma cell lines with wild-type p53 have demonstrated its ability to activate the p53 pathway. Treatment of H460a cells, a lung carcinoma cell line with wild-type p53, with this compound has been shown to induce the expression of p21, a key transcriptional target of p53 involved in cell cycle arrest. researchgate.net This induction indicates that this compound successfully activates the p53 signaling cascade in this lung cancer model. While some studies on lung cancer organoids mention the use of Nutlin-3a to select for TP53 mutant cells by inducing apoptosis in wild-type TP53 cells nih.govfrontiersin.org, and others discuss Nutlin-3a in p53-null lung carcinoma cells osti.govresearchgate.net, specific comprehensive data on the anti-proliferative or pro-apoptotic activity of this compound alone in wild-type p53 lung carcinoma cell lines was limited in the search results beyond the activation of the p53 pathway observed in H460a cells.

Neuroblastoma Cell Lines

Research into the efficacy of Nutlins in neuroblastoma cell lines, which frequently retain wild-type p53, has primarily focused on Nutlin-3 and Nutlin-3a. These studies have shown that Nutlin-3 can induce dose- and time-dependent anti-proliferative and cytotoxic effects, including G1 cell cycle arrest and apoptosis, in neuroblastoma cells with wild-type p53. aacrjournals.orgnih.govoup.com Nutlin-3 has been reported to activate the p53 pathway, leading to stabilization of p53 and induction of p53-dependent responses in several neuroblastoma models. oncotarget.comoup.com Some studies also noted that surviving wild-type p53 cells treated with Nutlin-3 could undergo senescence or neuronal differentiation, depending on the cell line. aacrjournals.orgnih.gov While Nutlins in general, and specifically Nutlin-3/3a, have shown promise in preclinical neuroblastoma models nih.govaacrjournals.orgmdpi.comaacrjournals.org, specific data detailing the anti-proliferative or pro-apoptotic activity of this compound in neuroblastoma cell lines was not prominently featured in the search results.

Osteosarcoma Cell Lines

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in osteosarcoma cell lines, particularly those with wild-type p53. Studies have shown that this compound treatment leads to the activation of the p53 pathway in osteosarcoma cells like SJSA-1. researchgate.net This activation is evidenced by increased levels of p53, MDM2, and p21 proteins. researchgate.net this compound induces G1 and G2 phase cell cycle arrest in wild-type p53 osteosarcoma cells such as SJSA-1. researchgate.net Furthermore, this compound exhibits antiproliferative activity against wild-type p53 osteosarcoma cell lines. For instance, in SJSA-1 cells, this compound showed an IC50 value of 1.8 µM for inhibiting cell proliferation. researchgate.net This is in contrast to cell lines with mutant p53, which showed substantially higher IC50 values. researchgate.net While other members of the Nutlin class, like Nutlin-3a, have also been extensively studied in osteosarcoma and shown to induce apoptosis and cell cycle arrest pnas.orgous-research.nooup.com, the specific data from available search results confirms this compound's direct effects on p53 activation, cell cycle arrest, and proliferation in wild-type p53 osteosarcoma cells.

Here is a summary of this compound's antiproliferative activity in selected cancer cell lines with wild-type and mutant p53:

| Cell Line | p53 Status | IC50 (µM) |

| HCT116 | Wild-type | 1.4 |

| RKO | Wild-type | 1.8 |

| SJSA-1 | Wild-type | 1.8 |

| MDA-MB-435 | Mutant | 13 |

| SW480 | Mutant | 21 |

Data derived from search result researchgate.net.

Prostate Carcinoma Cells

Preclinical studies investigating the effects of Nutlins on prostate carcinoma cells have primarily focused on Nutlin-3. Research has shown that Nutlin-3 can inhibit the proliferation of prostate cancer cell lines with wild-type p53, such as LNCaP cells, by inducing cell cycle arrest and apoptosis. nih.gov Nutlin-3 treatment in these cells leads to increased levels of p53-responsive transcripts, including p21 and PUMA, and promotes the recruitment of p53 to chromatin. nih.gov Nutlin-3 has also been reported to reduce androgen receptor levels in prostate cancer cells, contributing to its effects. nih.govoncotarget.com While Nutlin-3 has shown promising preclinical results in prostate cancer models researchgate.nettandfonline.com, specific data on the anti-proliferative or pro-apoptotic activity of this compound in prostate carcinoma cell lines was not found in the provided search results.

Hematological Malignancies (e.g., B-Cell Chronic Lymphocytic Leukemia, Acute Myeloid Leukemia, Human Myelocytic Leukemia)

Nutlins have been extensively investigated for their anti-tumor activities in various hematological malignancies with wild-type p53. Studies, largely focusing on Nutlin and Nutlin-3/3a, have demonstrated cytotoxic and apoptotic responses in acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) cells, including cell lines and patient samples. nih.govd-nb.inforesearchgate.net Nutlins have also shown effectiveness in inducing p53-dependent apoptosis in various lymphoma models, such as Hodgkin's lymphoma, mantle cell lymphoma, and B-cell lymphoma. nih.govresearchgate.net Furthermore, Nutlins have displayed activity in chronic lymphocytic leukemia (CLL) and multiple myeloma. nih.govd-nb.infonih.gov The anti-tumor effects in these malignancies are mediated through the stabilization and activation of wild-type p53. nih.govd-nb.inforesearchgate.net While the Nutlin class, particularly Nutlin-3/3a, has shown considerable potential in preclinical studies of hematological malignancies nih.govnih.govaacrjournals.orgaacrjournals.org, specific data specifically pertaining to the efficacy of this compound in these cancer types was not available in the provided search results.

Sarcoma Subtypes (e.g., Ewing's Sarcoma, Liposarcoma, Rhabdomyosarcoma, Synovial Sarcoma)

Preclinical studies have investigated the efficacy of Nutlin compounds, particularly Nutlin-3a, in various sarcoma subtypes, many of which retain wild-type p53. aacrjournals.orgnih.gov

In Ewing's sarcoma, approximately 90% of cases retain functional wild-type p53, making this subtype a potential candidate for p53-targeted therapies like Nutlin-3a. Studies have shown that Nutlin-3a can induce apoptosis and inhibit the growth of Ewing's sarcoma cell lines expressing wild-type p53. aacrjournals.orgnih.govresearchgate.net The concentration of Nutlin-3a required to induce 50% cell death (IC₅₀) in wild-type p53 Ewing sarcoma cell lines has been reported to range from 3 to 5 µmol/L. At a maximal tested concentration of 10 µmol/L, Nutlin-3a induced over 70% cell death in these cell lines. researchgate.net The cytotoxic effects were considered p53-dependent, as cell lines with mutant p53 were unaffected at these concentrations. researchgate.net Activation of the p53 pathway by Nutlin-3a in Ewing sarcoma cells leads to the induction of p53-dependent antitumor activity. aacrjournals.org

Liposarcomas, particularly well-differentiated and dedifferentiated subtypes, frequently exhibit amplification of the MDM2 gene, which is a key negative regulator of p53. aacrjournals.orgoncotarget.commdpi.com Preclinical studies using Nutlin-3a have demonstrated its therapeutic efficacy against liposarcoma cells by stabilizing p53 and leading to p53-dependent transcription and apoptosis. oncotarget.commdpi.comnih.gov Studies have indicated that sarcoma cell lines with MDM2 amplification are more sensitive to Nutlin-3a compared to those without MDM2 amplification. aacrjournals.org For instance, dedifferentiated liposarcoma (DDLPS) cells have been shown to undergo cell cycle arrest and apoptosis after exposure to Nutlins. frontiersin.org Cell lines harboring wild-type p53 exhibited higher responsiveness to MDM2 antagonists like Nutlin-3a. frontiersin.org

Rhabdomyosarcoma (RMS) is another pediatric soft tissue sarcoma where 70-80% of tumors retain wild-type p53. aacrjournals.org Studies evaluating Nutlin-3 in human RMS cell lines with different p53 statuses and MDM2 expression levels showed significant p53 activation in wild-type p53 cell lines after treatment. aacrjournals.org This activation resulted in cell cycle arrest, accompanied by increased p21 expression, and p53-dependent apoptosis, with concomitant elevation of proapoptotic genes and activation of caspase-3. aacrjournals.org The efficacy of Nutlin-3 was similar in RMS cell lines regardless of MDM2 overexpression, and it did not induce cell cycle arrest or apoptosis in p53 mutant cell lines. aacrjournals.org

Synovial sarcoma has also been included in preclinical investigations of Nutlin compounds. aacrjournals.orgnih.gov While specific detailed findings for this compound in synovial sarcoma were less prominent in the search results compared to other subtypes, the inclusion of synovial sarcoma in panels of sarcoma cell lines tested with Nutlin-3a suggests its potential relevance in this context, particularly in tumors with wild-type p53. aacrjournals.orgnih.gov

Here is a summary of preclinical findings in select sarcoma subtypes:

| Sarcoma Subtype | p53 Status (typically) | MDM2 Status (in some) | Observed Effect of Nutlin Treatment (Preclinical) | Key Findings |

| Ewing's Sarcoma | Wild-type (approx. 90%) aacrjournals.org | Normal or amplified researchgate.net | Apoptosis, growth inhibition aacrjournals.orgnih.govresearchgate.net | Potent antitumor activity in wild-type p53 cell lines; IC₅₀ 3-5 µmol/L researchgate.net |

| Liposarcoma (WD/DD) | Wild-type frontiersin.org | Amplified (frequent) aacrjournals.orgoncotarget.commdpi.com | Cell cycle arrest, apoptosis oncotarget.commdpi.comnih.govfrontiersin.org | Higher sensitivity in MDM2-amplified, wild-type p53 cells aacrjournals.orgfrontiersin.org |

| Rhabdomyosarcoma | Wild-type (70-80%) aacrjournals.org | Varied aacrjournals.org | p53 activation, cell cycle arrest, apoptosis aacrjournals.org | Effective in wild-type p53 cell lines regardless of MDM2 overexpression; increased p21 and caspase-3 aacrjournals.org |

| Synovial Sarcoma | Not explicitly detailed in search results | Overexpressed in some plos.org | Included in preclinical panels aacrjournals.orgnih.gov | Potential relevance in wild-type p53 tumors aacrjournals.orgnih.gov |

Ovarian Cancer Cell Lines

Preclinical studies have also explored the effects of Nutlin compounds in ovarian cancer cell lines. Nutlin-3 has been shown to overcome resistance to Cisplatin (B142131) in ovarian cancer cells, suggesting a potential role for Nutlin-based therapies in combination strategies for this malignancy. nih.gov While the search results indicate that Nutlin-3a is expected to be effective against a broad spectrum of solid tumors with p53 dysfunction, including ovarian cancer, due to the shared expression of ligands for NK cell activating receptors, specific detailed preclinical efficacy data for this compound in ovarian cancer cell lines were not extensively provided in the immediate search results. frontiersin.org

Effects of this compound on Non-Malignant and Stem Cell Biology

Beyond their effects on cancer cells, Nutlin compounds have been studied for their impact on non-malignant cells and stem cell biology, providing insights into their potential effects on normal tissues and developmental processes.

Impact on Proliferating Diploid Fibroblasts

Studies have examined the effect of this compound on proliferating normal diploid fibroblasts, which typically possess a functional p53 pathway. When normal diploid fibroblasts with a functional p53 pathway were treated with Nutlin-3, reduced proliferation was observed, but without a significant change in viability even after one week. biospace.com Similarly, treatment of diploid BJ cells (human fibroblasts) and established tetraploid cells with Nutlin-3a resulted in the accumulation of p53 and p21 proteins and suppressed cell growth, indicating functional p53 in these cells. nih.gov These findings suggest that while Nutlin compounds can induce cell cycle arrest in normal proliferating cells by activating the p53 pathway, they may not necessarily lead to cell death in these cells, unlike their cytotoxic effects on many cancer cell lines. biospace.comnih.govsci-hub.se This differential effect could potentially be exploited therapeutically.

Role in Differentiation of Human Embryonic Stem Cells

Activation of p53 by Nutlin compounds has been shown to play a role in the differentiation of human embryonic stem cells (hESCs). Studies using Nutlin have demonstrated that activation of p53 leads to rapid differentiation of hESCs. nih.govoup.com This differentiation is evidenced by changes in cell morphology and adhesion, the expression of cell-specific markers for primitive endoderm and trophectoderm lineages, and the loss of pluripotency markers. nih.gov p21, a target gene of p53, is quickly and dose-dependently activated by Nutlin in hESCs. nih.gov The main mechanism responsible for Nutlin-induced differentiation of hESCs by p53 is thought to be the abolition of S-phase entry and subsequent cell cycle arrest in the G0/G1 phase, accompanied by p21 activation. nih.gov This suggests a critical role for the p53 pathway in regulating the balance between self-renewal and differentiation in hESCs. oup.com

Reprogramming of Cancer-Associated Stellate Cells (caPSCs)

Nutlin-3a has been investigated for its ability to reprogram cancer-associated pancreatic stellate cells (caPSCs), which contribute significantly to the fibrotic stroma in pancreatic ductal adenocarcinoma (PDAC). nih.govnih.gov Studies have shown that primary caPSCs isolated from human PDAC express wild-type p53, which can be activated by Nutlin-3a. nih.govnih.govplos.orgresearchgate.net Treatment of caPSCs with Nutlin-3a induced p53 protein stabilization and increased the expression of p53 target genes like p21 and MDM2. nih.govplos.orgresearchgate.net This activation of p53 in caPSCs leads to profound transcriptional changes that reprogram these activated stellate cells towards a more quiescent state. nih.gov This quiescent state is characterized by decreased proliferation, downregulation of alpha-smooth muscle actin (αSMA) expression (a marker of activated stellate cells), and accumulation of lipid droplets. nih.govplos.org Nutlin-3a has been shown to directly induce lipid droplet accumulation and an increase in lipid droplet-associated lipids in caPSCs and fibroblasts from other tissues. nih.gov In vivo studies using a derivative of Nutlin-3a have also shown that stromal p53 activation reverses caPSC activation and reduces pancreatic desmoplasia. nih.govresearchgate.net These findings suggest that targeting the p53 pathway in the tumor stroma with compounds like Nutlin-3a could be a potential therapeutic strategy to modulate the tumor microenvironment in PDAC. nih.govnih.gov

Here is a summary of the effects of Nutlin on non-malignant and stem cells:

| Cell Type | p53 Status (typically) | Observed Effect of Nutlin Treatment (Preclinical) | Key Findings |

| Proliferating Diploid Fibroblasts | Functional wild-type biospace.comnih.govsci-hub.se | Reduced proliferation, cell cycle arrest (G1 and G2 phases), p53 and p21 accumulation biospace.comnih.govaacrjournals.org | Growth suppression without significant loss of viability; differential effect compared to cancer cells biospace.comnih.gov |

| Human Embryonic Stem Cells | Functional wild-type nih.govoup.com | Rapid differentiation, changes in morphology and adhesion, expression of differentiation markers, loss of pluripotency markers nih.gov | p53 and p21 activation; cell cycle arrest in G0/G1 phase; abolition of S-phase entry nih.gov |

| Cancer-Associated Stellate Cells (caPSCs) | Functional wild-type nih.govnih.govplos.orgresearchgate.net | Reprogramming towards quiescence, decreased proliferation, downregulation of αSMA, lipid droplet accumulation nih.govplos.org | p53 stabilization and activation of target genes (p21, MDM2); modulation of the tumor microenvironment; reduction of desmoplasia in vivo nih.govnih.govresearchgate.net |

Broader Biological Modulations by this compound in Preclinical Settings

Beyond its primary role in activating the p53 pathway, preclinical studies with Nutlin compounds have revealed broader biological effects. Nutlin-3a has been shown to reverse multidrug resistance in cancer cells, reduce cell migration, and inhibit angiogenesis. nih.gov It has also demonstrated the ability to radiosensitize hypoxic cancer cells and inhibit tumor adaptation to hypoxia. nih.gov These effects suggest that Nutlin compounds may influence multiple pathways involved in tumor progression and response to therapy. Additionally, Nutlin-3a has been reported to specifically increase double-strand DNA breaks by inhibiting the interaction of MDM2 with protein Nbs1 of the MNR complex and by inhibiting double-strand repair. researchgate.net These broader modulations highlight the complex biological impact of Nutlin compounds in preclinical models.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 24764418 nih.gov |

| Nutlin-3 | 16755649 wikipedia.org |

| Nutlin-3a | 216345 idrblab.net |

| Nutlin-3b | Not readily available in search results focused on this compound/3 |

| MDM2 | 405 uni-freiburg.de |

| p53 (TP53) | 11433190 uni-freiburg.de |

| p21 (CDKN1A) | 638072 uni-freiburg.de |

| αSMA (ACTA2) | 1118 uni-freiburg.de |

| Cisplatin | 27518 uni-freiburg.de |

| Nbs1 (NBN) | 25346 uni-freiburg.de |

| RG7112 | 44130468 idrblab.net |

| RG7388 | 56937251 idrblab.net |

Note: PubChem CIDs for proteins like MDM2, p53, p21, αSMA, and Nbs1 refer to the gene/protein entry in the PubChem database, which often links to related information. The CIDs for Nutlin compounds and Cisplatin refer to the chemical substance entries.this compound is a chemical compound that has been investigated in preclinical studies for its potential therapeutic applications, primarily centered around its ability to activate the p53 pathway. Nutlins, including this compound and its more commonly used analog Nutlin-3, are synthetic cis-imidazoline analogs that inhibit the interaction between MDM2 and the tumor suppressor protein p53. wikipedia.orgbiospace.com By occupying the p53 binding pocket on MDM2, Nutlins disrupt the MDM2-p53 complex, leading to the stabilization and activation of p53 in cells with wild-type p53. wikipedia.org This activation can result in cell cycle arrest, apoptosis, or senescence, particularly in cancer cells where MDM2 is overexpressed or the p53 pathway is otherwise inactivated despite having wild-type p53. wikipedia.orgbiospace.com

This compound and its analogs have been explored in various preclinical settings to evaluate their effects on malignant and non-malignant cells.

Sarcoma Subtypes (e.g., Ewing's Sarcoma, Liposarcoma, Rhabdomyosarcoma, Synovial Sarcoma)

Preclinical studies have investigated the efficacy of Nutlin compounds, particularly Nutlin-3a, in various sarcoma subtypes, many of which retain wild-type p53. aacrjournals.orgnih.gov

In Ewing's sarcoma, approximately 90% of cases retain functional wild-type p53, making this subtype a potential candidate for p53-targeted therapies like Nutlin-3a. aacrjournals.org Studies have shown that Nutlin-3a can induce apoptosis and inhibit the growth of Ewing's sarcoma cell lines expressing wild-type p53. aacrjournals.orgnih.govresearchgate.net The concentration of Nutlin-3a required to induce 50% cell death (IC₅₀) in wild-type p53 Ewing sarcoma cell lines has been reported to range from 3 to 5 µmol/L. researchgate.net At a maximal tested concentration of 10 µmol/L, Nutlin-3a induced over 70% cell death in these cell lines. researchgate.net The cytotoxic effects were considered p53-dependent, as cell lines with mutant p53 were unaffected at these concentrations. researchgate.net Activation of the p53 pathway by Nutlin-3a in Ewing sarcoma cells leads to the induction of p53-dependent antitumor activity. aacrjournals.org

Liposarcomas, particularly well-differentiated and dedifferentiated subtypes, frequently exhibit amplification of the MDM2 gene, which is a key negative regulator of p53. aacrjournals.orgoncotarget.commdpi.com Preclinical studies using Nutlin-3a have demonstrated its therapeutic efficacy against liposarcoma cells by stabilizing p53 and leading to p53-dependent transcription and apoptosis. oncotarget.commdpi.comnih.gov Studies have indicated that sarcoma cell lines with MDM2 amplification are more sensitive to Nutlin-3a compared to those without MDM2 amplification. aacrjournals.org For instance, dedifferentiated liposarcoma (DDLPS) cells have been shown to undergo cell cycle arrest and apoptosis after exposure to Nutlins. frontiersin.org Cell lines harboring wild-type p53 exhibited higher responsiveness to MDM2 antagonists like Nutlin-3a. frontiersin.org

Rhabdomyosarcoma (RMS) is another pediatric soft tissue sarcoma where 70-80% of tumors retain wild-type p53. aacrjournals.org Studies evaluating Nutlin-3 in human RMS cell lines with different p53 statuses and MDM2 expression levels showed significant p53 activation in wild-type p53 cell lines after treatment. aacrjournals.org This activation resulted in cell cycle arrest, accompanied by increased p21 expression, and p53-dependent apoptosis, with concomitant elevation of proapoptotic genes and activation of caspase-3. aacrjournals.org The efficacy of Nutlin-3 was similar in RMS cell lines regardless of MDM2 overexpression, and it did not induce cell cycle arrest or apoptosis in p53 mutant cell lines. aacrjournals.org

Synovial sarcoma has also been included in preclinical investigations of Nutlin compounds. aacrjournals.orgnih.gov While specific detailed findings for this compound in synovial sarcoma were less prominent in the search results compared to other subtypes, the inclusion of synovial sarcoma in panels of sarcoma cell lines tested with Nutlin-3a suggests its potential relevance in this context, particularly in tumors with wild-type p53. aacrjournals.orgnih.gov

Here is a summary of preclinical findings in select sarcoma subtypes:

| Sarcoma Subtype | p53 Status (typically) | MDM2 Status (in some) | Observed Effect of Nutlin Treatment (Preclinical) | Key Findings |

| Ewing's Sarcoma | Wild-type (approx. 90%) aacrjournals.org | Normal or amplified researchgate.net | Apoptosis, growth inhibition aacrjournals.orgnih.govresearchgate.net | Potent antitumor activity in wild-type p53 cell lines; IC₅₀ 3-5 µmol/L researchgate.net |

| Liposarcoma (WD/DD) | Wild-type frontiersin.org | Amplified (frequent) aacrjournals.orgoncotarget.commdpi.com | Cell cycle arrest, apoptosis oncotarget.commdpi.comnih.govfrontiersin.org | Higher sensitivity in MDM2-amplified, wild-type p53 cells aacrjournals.orgfrontiersin.org |

| Rhabdomyosarcoma | Wild-type (70-80%) aacrjournals.org | Varied aacrjournals.org | p53 activation, cell cycle arrest, apoptosis aacrjournals.org | Effective in wild-type p53 cell lines regardless of MDM2 overexpression; increased p21 and caspase-3 aacrjournals.org |

| Synovial Sarcoma | Not explicitly detailed in search results | Overexpressed in some plos.org | Included in preclinical panels aacrjournals.orgnih.gov | Potential relevance in wild-type p53 tumors aacrjournals.orgnih.gov |

Ovarian Cancer Cell Lines

Preclinical studies have also explored the effects of Nutlin compounds in ovarian cancer cell lines. Nutlin-3 has been shown to overcome resistance to Cisplatin in ovarian cancer cells, suggesting a potential role for Nutlin-based therapies in combination strategies for this malignancy. nih.gov While the search results indicate that Nutlin-3a is expected to be effective against a broad spectrum of solid tumors with p53 dysfunction, including ovarian cancer, due to the shared expression of ligands for NK cell activating receptors, specific detailed preclinical efficacy data for this compound in ovarian cancer cell lines were not extensively provided in the immediate search results. frontiersin.org

Effects of this compound on Non-Malignant and Stem Cell Biology

Beyond their effects on cancer cells, Nutlin compounds have been studied for their impact on non-malignant cells and stem cell biology, providing insights into their potential effects on normal tissues and developmental processes.

Impact on Proliferating Diploid Fibroblasts

Studies have examined the effect of this compound on proliferating normal diploid fibroblasts, which typically possess a functional p53 pathway. When normal diploid fibroblasts with a functional p53 pathway were treated with Nutlin-3, reduced proliferation was observed, but without a significant change in viability even after one week. biospace.com Similarly, treatment of diploid BJ cells (human fibroblasts) and established tetraploid cells with Nutlin-3a resulted in the accumulation of p53 and p21 proteins and suppressed cell growth, indicating functional p53 in these cells. nih.gov These findings suggest that while Nutlin compounds can induce cell cycle arrest in normal proliferating cells by activating the p53 pathway, they may not necessarily lead to cell death in these cells, unlike their cytotoxic effects on many cancer cell lines. biospace.comnih.govsci-hub.se This differential effect could potentially be exploited therapeutically.

Role in Differentiation of Human Embryonic Stem Cells

Activation of p53 by Nutlin compounds has been shown to play a role in the differentiation of human embryonic stem cells (hESCs). Studies using Nutlin have demonstrated that activation of p53 leads to rapid differentiation of hESCs. nih.govoup.com This differentiation is evidenced by changes in cell morphology and adhesion, the expression of cell-specific markers for primitive endoderm and trophectoderm lineages, and the loss of pluripotency markers. nih.gov p21, a target gene of p53, is quickly and dose-dependently activated by Nutlin in hESCs. nih.gov The main mechanism responsible for Nutlin-induced differentiation of hESCs by p53 is thought to be the abolition of S-phase entry and subsequent cell cycle arrest in the G0/G1 phase, accompanied by p21 activation. nih.gov This suggests a critical role for the p53 pathway in regulating the balance between self-renewal and differentiation in hESCs. oup.com

Reprogramming of Cancer-Associated Stellate Cells (caPSCs)

Nutlin-3a has been investigated for its ability to reprogram cancer-associated pancreatic stellate cells (caPSCs), which contribute significantly to the fibrotic stroma in pancreatic ductal adenocarcinoma (PDAC). nih.govnih.gov Studies have shown that primary caPSCs isolated from human PDAC express wild-type p53, which can be activated by Nutlin-3a. nih.govnih.govplos.orgresearchgate.net Treatment of caPSCs with Nutlin-3a induced p53 protein stabilization and increased the expression of p53 target genes like p21 and MDM2. nih.govplos.orgresearchgate.net This activation of p53 in caPSCs leads to profound transcriptional changes that reprogram these activated stellate cells towards a more quiescent state. nih.gov This quiescent state is characterized by decreased proliferation, downregulation of alpha-smooth muscle actin (αSMA) expression (a marker of activated stellate cells), and accumulation of lipid droplets. nih.govplos.org Nutlin-3a has been shown to directly induce lipid droplet accumulation and an increase in lipid droplet-associated lipids in caPSCs and fibroblasts from other tissues. nih.gov In vivo studies using a derivative of Nutlin-3a have also shown that stromal p53 activation reverses caPSC activation and reduces pancreatic desmoplasia. nih.govresearchgate.net These findings suggest that targeting the p53 pathway in the tumor stroma with compounds like Nutlin-3a could be a potential therapeutic strategy to modulate the tumor microenvironment in PDAC. nih.govnih.gov

Here is a summary of the effects of Nutlin on non-malignant and stem cells:

| Cell Type | p53 Status (typically) | Observed Effect of Nutlin Treatment (Preclinical) | Key Findings |

| Proliferating Diploid Fibroblasts | Functional wild-type biospace.comnih.govsci-hub.se | Reduced proliferation, cell cycle arrest (G1 and G2 phases), p53 and p21 accumulation biospace.comnih.govaacrjournals.org | Growth suppression without significant loss of viability; differential effect compared to cancer cells biospace.comnih.gov |

| Human Embryonic Stem Cells | Functional wild-type nih.govoup.com | Rapid differentiation, changes in morphology and adhesion, expression of differentiation markers, loss of pluripotency markers nih.gov | p53 and p21 activation; cell cycle arrest in G0/G1 phase; abolition of S-phase entry nih.gov |

| Cancer-Associated Stellate Cells (caPSCs) | Functional wild-type nih.govnih.govplos.orgresearchgate.net | Reprogramming towards quiescence, decreased proliferation, downregulation of αSMA, lipid droplet accumulation nih.govplos.org | p53 stabilization and activation of target genes (p21, MDM2); modulation of the tumor microenvironment; reduction of desmoplasia in vivo nih.govnih.govresearchgate.net |

Broader Biological Modulations by this compound in Preclinical Settings

Beyond its primary role in activating the p53 pathway, preclinical studies with Nutlin compounds have revealed broader biological effects. Nutlin-3a has been shown to reverse multidrug resistance in cancer cells, reduce cell migration, and inhibit angiogenesis. nih.gov It has also demonstrated the ability to radiosensitize hypoxic cancer cells and inhibit tumor adaptation to hypoxia. nih.gov These effects suggest that Nutlin compounds may influence multiple pathways involved in tumor progression and response to therapy. Additionally, Nutlin-3a has been reported to specifically increase double-strand DNA breaks by inhibiting the interaction of MDM2 with protein Nbs1 of the MNR complex and by inhibiting double-strand repair. researchgate.net These broader modulations highlight the complex biological impact of Nutlin compounds in preclinical models.

Influence on Cellular Migration

Studies have indicated that this compound can influence cellular migration, particularly in cancer cells expressing wild-type p53. Nutlin treatment has been shown to induce cytoskeletal rearrangement in p53 wild-type human cancer cells from multiple origins. aacrjournals.orgaacrjournals.org This involves a decrease in actin stress fibers and a reduction in the size and number of focal adhesions. aacrjournals.orgaacrjournals.org Consequently, Nutlin-treated cells may exhibit diminished chemotactic migration and invasion capacity. aacrjournals.orgaacrjournals.orgnih.gov This effect appears to be dependent on p53 expression but independent of p21 expression and growth arrest. aacrjournals.orgaacrjournals.orgnih.gov

Research using specific cell lines has provided detailed findings on the impact of Nutlin on migration:

In U2OS and HT1080 cells, Nutlin treatment significantly decreased both migration and invasion in Boyden chamber assays. aacrjournals.org

In pterygium cells, Nutlin treatment inhibited cell migration in a dose-dependent manner. nih.gov

These findings suggest that Nutlin's ability to inhibit directional migration may contribute to an anti-metastatic potential against p53 wild-type cancers, in addition to its established anti-proliferative effects. aacrjournals.orgnih.gov The inhibition of migration might be partly a result of the inhibition of RhoA and/or Rac1 activity, consistent with reports that high levels of p53 can inhibit these proteins. nih.gov

Interactive Table 1: Effect of Nutlin on Cellular Migration

| Cell Line | Nutlin Concentration | Effect on Migration | Reference |

| U2OS | 8 μmol/L | Significantly decreased | aacrjournals.org |

| HT1080 | 8 μmol/L | Significantly decreased | aacrjournals.org |

| SAOS | 8 μmol/L | No significant decrease | aacrjournals.org |

| Pterygium | 2 μM | 95% inhibition | nih.gov |

| Pterygium | 50 μM | 28% inhibition | nih.gov |

| HUVECs | 0.1 μmol/L | Strong inhibition | ahajournals.orgahajournals.org |

Inhibition of Angiogenesis

This compound and its analogs have also demonstrated anti-angiogenic activity in various model systems. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. aacrjournals.org Nutlin-3 has been shown to inhibit angiogenesis in vitro and in vivo. ahajournals.orgahajournals.orgaacrjournals.orgjci.orgoup.comresearchgate.netahajournals.org This anti-angiogenic effect is, at least partially, related to decreased migratory capacity of treated endothelial cells. aacrjournals.orgahajournals.orgahajournals.org

Detailed research findings highlight the mechanisms and extent of this inhibition:

Nutlin-3 inhibited the formation of capillary-like structures in an in vitro coculture system of endothelial cells and fibroblasts. ahajournals.orgahajournals.org

In an in vivo Matrigel plug assay, Nutlin-3 dose-dependently inhibited the angiogenic response with an EC50 value of 0.1 ± 0.03 μmol/L. ahajournals.orgahajournals.org

Nutlin-3 strongly inhibited the migration of endothelial cells (HUVECs) towards various chemoattractants at concentrations as low as 0.1 μmol/L. ahajournals.orgahajournals.org This suggests that endothelial migration is a proangiogenic step particularly sensitive to Nutlin-3 inhibition. ahajournals.orgahajournals.org

The anti-angiogenic activity of Nutlin-3 appears to be mainly attributable to the inhibition of endothelial cell migration, and to a lesser extent, cell cycle arrest and apoptosis. ahajournals.orgahajournals.org

A functional p53 pathway was found to be essential for Nutlin-3-mediated retinal anti-angiogenesis, and disruption of the p53 transcriptional network abolished this activity. jci.org

Nutlin-3 can also inhibit tumor adaptation to hypoxia by stimulating the FIH-mediated inactivation of HIF-1α, a key regulator of angiogenesis. oup.comoup.com This can lead to decreased production of pro-angiogenic factors like VEGF. aacrjournals.orgoup.comresearchgate.netoup.com

Interactive Table 2: Anti-angiogenic Effects of Nutlin-3

| Assay Type | Model System | Key Finding | Effective Concentration | Reference |

| In vivo Matrigel plug | Mouse | Dose-dependent inhibition of angiogenesis | EC50 = 0.1 μmol/L | ahajournals.orgahajournals.org |

| In vitro coculture | Endothelial cells + fibroblasts | Inhibition of capillary-like structure formation | Not specified | ahajournals.orgahajournals.org |

| In vitro migration | HUVECs towards chemoattractants | Strong inhibition of migration | 0.1 μmol/L | ahajournals.orgahajournals.org |

| In vitro capillary tube formation | HUVECs on Matrigel matrix | 93% reduction in tube formation | 7.5 μM (Nutlin-3A) | jci.org |

| In vivo retinal angiogenesis | Mouse | Inhibition of angiogenesis (p53-dependent) | Not specified | jci.org |

Immunomodulatory Effects (e.g., Enhancement of Natural Killer Cell-Mediated Killing)

This compound, particularly Nutlin-3a, has been shown to possess immunomodulatory effects, including the enhancement of natural killer (NK) cell-mediated killing of cancer cells. frontiersin.orgnih.govaacrjournals.orgaacrjournals.orgnih.govresearchgate.net This effect is often linked to its ability to restore p53 function in cancer cells, which in turn can lead to increased expression of ligands for NK cell-activating receptors. frontiersin.orgnih.govaacrjournals.orgaacrjournals.orgnih.gov

Key findings in this area include:

Nutlin-3a can enhance the susceptibility of neuroblastoma cells to NK cell-mediated killing by restoring p53-dependent expression of ligands for NK cell-activating receptors like NKG2D and DNAM-1. frontiersin.orgnih.govaacrjournals.orgaacrjournals.orgnih.gov

PVR (CD155), a ligand recognized by DNAM-1, has been identified as a direct transcriptional target of p53, and Nutlin-3a treatment can increase its expression. aacrjournals.orgaacrjournals.orgmdpi.com

Studies using engineered NK cells expressing DNAM-1-chimeric receptors have shown that pretreatment of neuroblastoma cells with Nutlin-3a significantly increased their susceptibility to these engineered NK cells. frontiersin.orgnih.govresearchgate.net

This immunomodulatory role of Nutlin-3a suggests its potential use in novel NK cell-based immunotherapies, particularly for solid tumors like neuroblastoma that carry dysfunctional p53. frontiersin.orgnih.govaacrjournals.orgaacrjournals.orgnih.gov

Interactive Table 3: Immunomodulatory Effects of Nutlin-3a on Neuroblastoma Cells and NK Cells

| Cell Type/Model System | Treatment | Effect | Reference |

| Neuroblastoma cell lines | Nutlin-3a | Increased surface expression of ligands for NK-ARs (NKG2D, DNAM-1) | aacrjournals.orgaacrjournals.orgnih.gov |

| Neuroblastoma cell lines | Nutlin-3a | Increased susceptibility to NK cell-mediated killing | aacrjournals.orgaacrjournals.orgnih.gov |

| Neuroblastoma cell lines | Nutlin-3a + Engineered NK cells | Significantly increased susceptibility to engineered NK cells | frontiersin.orgnih.govresearchgate.net |

| Primary Neuroblastoma cells | Nutlin-3a | Increased expression of ligands for NK-ARs | aacrjournals.orgaacrjournals.org |

| Neuroblastoma spheroids | Nutlin-3a | Boosting of NK cell-mediated disaggregation | aacrjournals.orgaacrjournals.org |

| Neuroblastoma-bearing mice (xenograft) | Nutlin-3a + Adoptive transfer of human NK cells | Shrinkage of tumor masses, correlated with overall survival | aacrjournals.orgaacrjournals.org |

Impact on Oxidative Stress Systems

This compound and its related compounds have been shown to impact cellular oxidative stress systems. Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can play a role in various pathological processes, including cancer. spandidos-publications.comrsc.org

Research findings regarding Nutlin's influence on oxidative stress include:

Nutlin-3a has been reported to induce the accumulation of ROS in certain cancer cell lines, such as U2OS and RKO cells. spandidos-publications.com

This induction of ROS by Nutlin-3a may contribute to its effects, potentially acting as a secondary pathway for inducing apoptosis. rsc.org

Nutlin-3 has been shown to induce the expression of Heme oxygenase-1 (HO-1), an enzyme involved in the degradation of heme, which can have anti-inflammatory and anti-apoptotic effects and protect against oxidative stress. spandidos-publications.com

The induction of HO-1 by Nutlin-3 appears to be dependent on ROS generation and activation of the JNK pathway. spandidos-publications.com

Conversely, activation of p53 by Nutlin-3a has been suggested to play a protective role against chemical-induced oxidative stress in some contexts, potentially by inhibiting the activation of JNK. nih.gov

Nutlin-3 has also been shown to mimic the effects of α-melanocyte–stimulating hormone (α-MSH) in reducing oxidative stress and enhancing DNA repair in melanocytes, suggesting a p53-mediated signaling pathway is involved. aacrjournals.org

Interactive Table 4: Impact of Nutlin on Oxidative Stress Markers

| Cell Type | Treatment | Effect on ROS Accumulation | Effect on HO-1 Expression | Related Pathways Involved | Reference |

| U2OS cells | Nutlin-3a | Increased | Increased | JNK activation, ROS generation | spandidos-publications.com |

| RKO cells | Nutlin-3a | Increased | Increased | JNK activation, ROS generation | spandidos-publications.com |

| HepG2 cells | Nutlin-3a | Increased (dose-dependent) | Not specified | Potential secondary apoptotic pathway | rsc.org |

| Melanocytes | Nutlin-3 | Reduced oxidative DNA damage | Not specified | p53-mediated signaling | aacrjournals.org |

| DDLPS cell lines | Nutlin-3 | Increased lipid peroxidation | Not specified | Upregulation of SLC3A2, enhanced cystine uptake | researchgate.net |

Preclinical Strategies for Overcoming Resistance and Enhancing Nutlin 1 Efficacy

Synergistic Combination Therapies with Nutlin-1

Combination with Other Targeted Agents

TRAIL (TNF-Related Apoptosis-Inducing Ligand)

Nutlin-3a has been shown to synergize with recombinant human TRAIL (rhTRAIL) in inducing apoptosis in p53 wild-type acute myeloid leukemia (AML) cell lines nih.gov. One potential mechanism for this synergy is the upregulation of TRAIL-R2 (also known as Death Receptor 5 or DR5) at both the mRNA and cell surface levels by Nutlin-3a, which can enhance TRAIL-induced apoptosis nih.govoncotarget.com. Preclinical studies in malignant pleural mesothelioma (MPM) cell lines and a xenograft mouse model demonstrated that Nutlin-3a enhanced DR5 expression and decreased survivin expression, leading to a synergistic pro-apoptotic effect when combined with rhTRAIL in cells harboring functional p53 oncotarget.com. The combination of RG7112, a Nutlin-3a analog, and rhTRAIL significantly reduced tumor growth in an MPM xenograft model oncotarget.com.

Bortezomib (B1684674)

The combination of Nutlin-3 and the proteasome inhibitor bortezomib has demonstrated synergistic anti-myeloma activity in preclinical models researchgate.net. Nutlin-3 and bortezomib both increase p53 levels, and their combination showed preclinical synergy in myeloma cells with wild-type p53 researchgate.net. While the combination induced additive cytotoxicity against bortezomib-sensitive multiple myeloma (MM) cell lines, it triggered synergistic cytotoxicity in breast, prostate, colon, and thyroid carcinoma cell lines aacrjournals.orgnih.gov. This synergistic effect was associated with increased expression of p53, p21, MDM2, Bax, Noxa, PUMA, and enhanced cleavage of caspase-3 and poly ADP ribose polymerase aacrjournals.orgnih.gov. Coculture with bone marrow stromal cells attenuated MM cell sensitivity to Nutlin-3 monotherapy but the combination with bortezomib maintained cytotoxicity aacrjournals.orgnih.gov.

WIP1 Phosphatase Inhibitors

WIP1 (wild-type p53-induced phosphatase 1) is a negative regulator of p53. Preclinical studies have shown that inhibition of WIP1 can sensitize cancer cells to MDM2 inhibitors like Nutlin-3a ucl.ac.ukaacrjournals.orgresearchgate.netmdpi.comnih.gov. GSK2830371, a small-molecule inhibitor of WIP1, potentiated the growth-inhibitory and clonogenic cell killing effects of MDM2 inhibitors, including Nutlin-3, in p53 wild-type melanoma cells in a p53-dependent manner ucl.ac.uk. This potentiation was linked to increased p53 stabilization through Ser15 phosphorylation and Lys382 acetylation, and decreased ubiquitination ucl.ac.uk. Combined inhibition of Nutlin-3a and GSK2830371 synergistically reduced viability and induced apoptosis in TP53-wt AML cell lines and primary cells aacrjournals.orgnih.gov. This combination led to increased p53, MDM2, and p21 levels in treated TP53-wt cells aacrjournals.orgnih.gov. In breast cancer cells, inhibition of WIP1 by GSK2830371 potentiated cell death induced by Nutlin-3 oncotarget.com.

All-Trans Retinoic Acid (ATRA)

This compound has been shown to strengthen the anti-proliferation and differentiation-inducing activity of all-trans retinoic acid (ATRA) in human myelocytic leukemia cells with deregulated p-glycoprotein (p-gp) nih.gov. This synergistic differentiation-inducing activity appeared to be p53-independent nih.gov. This compound enhanced the ability of ATRA to induce expression of the myeloid differentiation-related transcription factor C/EBPβ and to reduce expression of c-myc nih.gov. Additionally, the expression of retinoic acid receptor α (RARα) was further reduced with the combination treatment nih.gov. The proposed mechanism involves this compound competitively binding to p-gp, leading to the inhibition of ATRA efflux and subsequent activation of differentiation pathways nih.gov.

Immunotherapy Modulators

Preclinical studies suggest that MDM2 inhibition by Nutlin-3a can have immunomodulatory effects and enhance the activity of immunotherapy approaches nih.govfrontiersin.orgresearchgate.net. Nutlin-3a improved the activity of natural killer (NK) cells in neuroblastoma models nih.gov. Combining Nutlin-3a with DNAM-1-chimeric receptor-engineered NK cells showed increased susceptibility of neuroblastoma cell lines to NK cell-mediated lysis, suggesting a potential novel immunotherapeutic approach for solid tumors with dysfunctional p53 frontiersin.org. Additionally, inhibition of MDM2 by Nutlin-3a has been shown to decrease the expression of PD-L1, further indicating its potential to boost antitumor immunity nih.gov. ATRA, in combination with CTLA-4 blockers, has been shown to reduce circulating myeloid-derived suppressor cells (MDSCs), suggesting a potential for combining ATRA with immunotherapy to overcome immunosuppression in the tumor microenvironment researchgate.net.

Mechanistic Basis for Synergistic Effects in Preclinical Models

The synergistic effects observed in preclinical models with this compound combinations are attributed to various mechanisms that converge to enhance p53 activation, overcome resistance pathways, and promote cell death. Reactivating wild-type p53 function is a central mechanism for this compound's activity wikipedia.orgnih.gov. Combinations often augment this by further stabilizing p53, enhancing its transcriptional activity, or targeting parallel pathways that cancer cells rely on for survival or resistance.

Combining Nutlin-3a with TRAIL synergizes by upregulating TRAIL-R2, a death receptor, thereby increasing the sensitivity of cancer cells to TRAIL-induced apoptosis nih.govoncotarget.com. The synergy with bortezomib is thought to involve the combined effect of inhibiting p53 degradation through both the proteasome pathway (by bortezomib) and the MDM2-mediated ubiquitination pathway (by Nutlin-3) aacrjournals.orgnih.gov. This leads to increased p53 accumulation and enhanced activation of p53-dependent apoptotic proteins like PUMA and Noxa aacrjournals.orgnih.gov.

Inhibition of WIP1 enhances this compound efficacy by disrupting a negative feedback loop where p53 induces WIP1, which then dephosphorylates and inactivates p53 mdpi.comresearchgate.net. By inhibiting WIP1, this compound-induced p53 phosphorylation at key sites like Ser15 is maintained, leading to sustained p53 activation and enhanced transcription of pro-apoptotic genes ucl.ac.ukresearchgate.netmdpi.com.

The synergy between this compound and ATRA in p-gp overexpressing leukemia cells appears to be p53-independent and mediated by this compound inhibiting ATRA efflux via competitive binding to p-gp nih.gov. This increases intracellular ATRA concentrations, leading to enhanced differentiation signaling nih.gov.

Combinations with immunotherapy modulators leverage this compound's ability to potentially enhance the recognition and killing of cancer cells by immune cells, such as NK cells, and to modulate the immunosuppressive tumor microenvironment by affecting factors like PD-L1 and MDSCs nih.govfrontiersin.orgresearchgate.net.

Furthermore, some studies highlight the importance of overcoming resistance mechanisms that can emerge during this compound treatment, such as mutations in TP53 or deregulation of apoptosis-related genes plos.org. Combinations can address these by activating alternative death pathways or counteracting pro-survival signals. For example, the combination of Nutlin-3a with a MEK inhibitor synergistically induced apoptosis in AML cells by upregulating BH3-only proteins Puma and Bim nih.gov.

Novel Approaches Leveraging this compound Scaffold

The discovery of this compound, with its cis-imidazoline core structure, provided a crucial starting point for the development of small-molecule inhibitors targeting the MDM2-p53 interaction wikipedia.orgnih.gov. Subsequent research has focused on developing novel compounds that retain or improve upon the activity of this compound while potentially addressing limitations such as pharmacokinetics or the spectrum of activity.

Analogs of Nutlin-3, such as RG7112 and RG7388 (idasanutlin), have been developed and advanced into preclinical and clinical studies wikipedia.orgonclive.comnih.gov. These newer compounds often possess improved potency, selectivity, or pharmacokinetic properties compared to the original Nutlins onclive.comoncotarget.com. Idasanutlin (B612072), for instance, is described as a more potent and selective Nutlin analog based on a different chemical scaffold onclive.com.

Research leveraging the this compound scaffold involves structural modifications to the cis-imidazoline core or its substituents to optimize binding affinity to MDM2 and enhance desired biological effects nih.govacs.org. Fragment-based approaches have been used to understand the binding determinants of the Nutlin series, which can inform the design of new inhibitors acs.org.

Beyond direct MDM2 inhibition, novel approaches are exploring bifunctional molecules or proteolysis-targeting chimeras (PROTACs) that utilize the Nutlin scaffold to induce degradation of MDM2, offering a potentially different mechanism to downregulate MDM2 levels nih.govresearchgate.net. These approaches aim to achieve more sustained inhibition of MDM2 and potentially overcome resistance mechanisms associated with catalytic inhibition alone.

The development of novel compounds based on the Nutlin scaffold continues to be an active area of research, with the goal of identifying more effective and safer therapeutic agents for cancers with wild-type p53.

Development of PROteolysis TArgeting Chimeras (PROTACs) Incorporating Nutlin Moiety

PROTACs represent an innovative approach to target protein degradation via the ubiquitin-proteasome system. mdpi.comresearchgate.net These heterobifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. scienceopen.com By bringing the target protein into close proximity with an E3 ligase, PROTACs induce ubiquitination and subsequent proteasomal degradation of the target protein. scienceopen.com

MDM2, the primary target of this compound, is an E3 ubiquitin ligase, making it a suitable component for PROTAC design. Nutlin compounds, including Nutlin-3 and its derivative idasanutlin (RG7388), have been utilized as the E3 ligase recruiting ligand in the development of MDM2-based PROTACs. scienceopen.comscienceopen.commdpi.com

One notable example is a Nutlin-based PROTAC, A1874, designed to degrade BRD4. This PROTAC not only degrades BRD4 but also stabilizes p53, demonstrating a dual-mode mechanism of action: eliminating a protein involved in cancer progression and activating a tumor suppressor. aacrjournals.orgnih.gov Studies have shown that Nutlin-based PROTACs can mediate degradation with nanomolar potency and can be more effective in inhibiting the proliferation of cancer cell lines with wild-type p53 compared to degraders utilizing other E3 ligases. nih.gov This synergistic effect, combining target protein degradation with p53 stabilization, suggests that Nutlin-based PROTACs could be highly effective anticancer therapeutics, potentially making the development of resistance more challenging as a single mutation might not abolish all activity. nih.gov

While the use of MDM2 as an E3 ligase in PROTACs is being explored, the number of reported Nutlin-based PROTACs remains limited, partly due to challenges with their physicochemical profiles and sometimes limited degradation activity. scienceopen.com However, ongoing research aims to optimize these compounds and expand the repertoire of E3 ligases utilized in PROTAC design to overcome potential resistance mechanisms like the downregulation or mutation of commonly used E3 ligase receptors. researchgate.net

Design of Irreversible Binding Nutlin Derivatives (e.g., Nutlin-3a-aa, Nutlin-3a-HT)

Nutlin-3a is a potent and selective small-molecule MDM2 antagonist that binds to MDM2 in a reversible manner. nih.govrsc.org The reversible nature of this interaction can contribute to resistance mechanisms or limit the duration of p53 activation. To address this, researchers have explored the design of irreversible binding Nutlin derivatives.

One such derivative is Nutlin-3a-aa, which bears an additional exocyclic methylene (B1212753) group in the piperazinone moiety compared to Nutlin-3a. nih.govresearchgate.netrcsb.org Preclinical studies have shown that Nutlin-3a-aa is more active than Nutlin-3a against purified wild-type MDM2. nih.govresearchgate.netrcsb.org It has also demonstrated greater effectiveness at increasing p53 levels and releasing the transcription of p53 target genes from MDM2-induced repression. nih.govresearchgate.netrcsb.org X-ray analysis of wild-type MDM2 bound to Nutlin-3a-aa indicated that the modified piperazinone ring's orientation is altered compared to Nutlin-3a, with the exocyclic methylene group pointing away from the protein surface. nih.govrcsb.org This suggests that introducing exocyclic methylene groups can be a useful strategy to tailor the conformation of bioactive molecules for improved biological activity. nih.govrcsb.org

Another derivative, Nutlin-3a-HT, was created by fusing a hydrophobic tag (HyT13) to Nutlin-3a. rsc.orgresearchgate.netrsc.org This modification was designed to potentially induce MDM2 degradation and enhance potency. researchgate.net Studies have shown that Nutlin-3a-HT prevented cellular accumulation of MDM2 upon p53 reactivation and exhibited a stronger effect on cell viability and the induction of apoptosis compared to Nutlin-3a. rsc.orgrsc.org This suggests that hydrophobic tagging can be a powerful approach to enhance the activity of non-covalent inhibitors of protein-protein interactions. rsc.org

These irreversible or modified Nutlin derivatives aim to provide more sustained or enhanced disruption of the MDM2-p53 interaction, potentially overcoming some of the limitations associated with the reversible binding of parent Nutlin compounds and improving therapeutic outcomes.

Advanced Academic Research Methodologies and Future Directions for Nutlin 1 Research

Computational and In Silico Research

Computational and in silico methods play a crucial role in predicting and analyzing the pharmacokinetic and pharmacodynamic properties of Nutlin-1, as well as in guiding the design of new compounds with improved characteristics.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Studies

Physiologically Based Pharmacokinetic (PBPK) modeling is utilized to characterize the disposition of this compound, particularly its analog Nutlin-3a, in preclinical studies, such as those conducted in mice. nih.govuthsc.edu This involves assessing plasma protein binding and blood partitioning through in vitro studies. nih.govuthsc.edu PBPK models are developed based on in vitro data and pooled concentration-time data from plasma and tissue samples following both intravenous and oral administration at various dosage levels. nih.govuthsc.edu These models consist of mass balance differential equations that describe the concentration of the compound in different tissues, linked by blood flow. nih.govresearchgate.net

Studies using PBPK modeling for Nutlin-3a in mice have provided comprehensive pharmacokinetic data, enabling the development of robust models that accurately describe its disposition over a wide range of concentrations. nih.gov Nutlin-3a has shown nonlinear binding to murine plasma proteins, with the unbound fraction varying with concentration. nih.gov Its disposition is characterized by rapid absorption and biphasic elimination, consistent with a saturable clearance process. uthsc.edu The PBPK model successfully describes the plasma and tissue disposition of Nutlin-3a, suggesting high bioavailability and rapid attainment of steady state. uthsc.edu These models are valuable for designing rational dosing regimens in preclinical models of various malignancies by simulating unbound tissue concentrations to achieve adequate cytotoxic levels within target organs. nih.govuthsc.eduresearchgate.net

Pharmacodynamic Modeling and Analysis of Gene-Switching Noise

Pharmacodynamic modeling is employed to investigate the cellular response to Nutlin, particularly focusing on the role of gene-switching noise in the p53-MDM2 network. nih.govplos.org Computational stochastic models are used to understand how tumor cells with wild-type p53 respond to Nutlin, which interferes with MDM2-mediated p53 regulation. nih.govplos.org These models explicitly include the biochemical network regulating p53, including the negative feedback loop mediated by MDM2 and the positive loop involving PTEN, along with transcriptional feedbacks. plos.org The models can describe the competition of Nutlin with p53 for MDM2 binding and are coupled with cellular uptake dynamics. nih.gov

Simulations based on these models suggest that the stochasticity of gene-switching may contribute to the observed inter-cell variability in response to Nutlin. nih.govplos.org The models can reproduce experimental cell-specific dose-response curves in certain tumor cell types. plos.org Research in this area also explores the impact of different drug delivery regimens, such as dose-splitting, on the anti-tumoral effect of Nutlin in vivo, with simulations suggesting that dose-splitting might sometimes result in a worse response compared to a single dose. nih.govplos.org

Structure-Based Drug Design for Affinity and Specificity